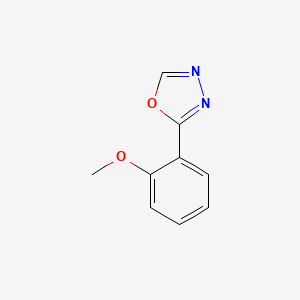

2-(2-Methoxyphenyl)-1,3,4-oxadiazole

Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Drug Discovery

Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are fundamental to medicinal chemistry. dergipark.org.tr Their structural diversity and ability to interact with biological macromolecules make them privileged scaffolds in drug design. openmedicinalchemistryjournal.com The presence of heteroatoms like nitrogen, oxygen, and sulfur allows for hydrogen bonding and other interactions, which are crucial for ligand-receptor binding. nih.govtandfonline.com This versatility has led to the development of numerous drugs across various therapeutic areas. The 1,3,4-oxadiazole (B1194373) ring, a five-membered heterocycle, is a key building block in many compounds with desirable biological activities. mdpi.comresearchgate.net

Overview of 1,3,4-Oxadiazole as a Bioisosteric Moiety and Pharmacophore

The 1,3,4-oxadiazole nucleus is a well-regarded pharmacophore, meaning it is a molecular framework that carries the essential features responsible for a drug's biological activity. tandfonline.comnih.gov It is often employed as a bioisostere for amide and ester groups. researchgate.netnih.gov This bioisosteric replacement can enhance a molecule's metabolic stability and improve its pharmacokinetic profile, such as increasing water solubility. researchgate.net The 1,3,4-oxadiazole moiety's ability to act as a hydrogen bond acceptor and its favorable metabolic profile contribute to its frequent use in drug discovery. nih.gov Its rigid structure also helps in locking the conformation of a molecule, which can lead to higher selectivity for its biological target.

The diverse biological activities exhibited by 1,3,4-oxadiazole derivatives are extensive, including antimicrobial, anti-inflammatory, anticancer, antiviral, and analgesic properties. mdpi.comjchemrev.comajrconline.org This broad spectrum of activity underscores the importance of this scaffold in the development of new therapeutic agents. wisdomlib.orgeurekaselect.com For instance, the commercially available drug Raltegravir, used in HIV treatment, contains a 1,3,4-oxadiazole core. mdpi.comglobalresearchonline.net

Historical Context and Evolution of 1,3,4-Oxadiazole Research

The chemistry of 1,3,4-oxadiazoles has been a subject of scientific inquiry for over a century, with the first synthesis reported in the late 19th century. ontosight.ai Early research focused on the fundamental synthesis and reactivity of these compounds. The most common method for synthesizing the 1,3,4-oxadiazole ring involves the cyclization of diacylhydrazines using various dehydrating agents. globalresearchonline.net Over the decades, research has evolved significantly, driven by the discovery of the diverse pharmacological potential of its derivatives. nih.gov Modern synthetic methods, including microwave-assisted synthesis, have enabled the rapid and efficient production of libraries of 1,3,4-oxadiazole derivatives for biological screening. nih.govontosight.ai

Specific Focus on 2-(2-Methoxyphenyl)-1,3,4-oxadiazole and its Analogues

Within the vast family of 1,3,4-oxadiazoles, this compound and its related structures have garnered interest for their biological activities. Research has shown that the nature and position of substituents on the phenyl ring attached to the oxadiazole core play a crucial role in determining the compound's pharmacological effects.

For example, studies on analogues have demonstrated significant antiproliferative activity. One study investigated a series of N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogues. Among them, N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine showed notable antiproliferative activity across a panel of nearly 60 human cancer cell lines, with a mean growth percent of 45.20. researchgate.net This compound exhibited significant growth inhibition on approximately 47 of the tested cancer cell lines. researchgate.net

Another analogue, 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol, also displayed considerable antiproliferative effects. researchgate.net Furthermore, research into the antitubercular activity of 1,3,4-oxadiazole derivatives found that compounds bearing a 2-methoxyphenyl group were effective against M. tuberculosis. dergipark.org.tr The antibacterial potential has also been explored, with a study on 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole showing good activity against Gram-negative bacteria. orientjchem.org

These findings highlight the therapeutic potential of the 2-(2-methoxyphenyl) substituent on the 1,3,4-oxadiazole scaffold. The data from these studies are summarized in the tables below.

Table 1: Antiproliferative Activity of this compound Analogues

| Compound | Mean Growth Percent (%) | Number of Cancer Cell Lines with Significant Growth Inhibition |

|---|---|---|

| N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | 45.20 | ~47 |

| 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol | 56.73 | ~42 |

Data sourced from a study on the antiproliferative activity of new 1,3,4-oxadiazole analogues. researchgate.net

Table 2: Biological Activity of other this compound Analogues

| Compound | Biological Activity | Target Organism/Cell Line | Observations |

|---|---|---|---|

| 1,3,4-oxadiazole with 2-methoxyphenyl group | Antitubercular | M. tuberculosis | Effective activity reported. dergipark.org.tr |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-12-8-5-3-2-4-7(8)9-11-10-6-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZBFAJLBDAJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589834 | |

| Record name | 2-(2-Methoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42966-95-0 | |

| Record name | 2-(2-Methoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Approaches to 1,3,4-Oxadiazole (B1194373) Ring System Construction

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. nih.govnih.gov Its synthesis is a cornerstone of medicinal and materials chemistry due to the diverse biological and photophysical properties exhibited by its derivatives. nih.govjchemrev.comtandfonline.comnih.goveurekaselect.com Over the years, a multitude of synthetic strategies have been reported, each with its own set of advantages and limitations. nih.govopenmedicinalchemistryjournal.comresearchgate.net

The most prevalent and classical method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. nih.govacs.org This transformation can be achieved using a wide array of dehydrating agents. Common reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA). acs.orgresearchgate.net The reaction proceeds by converting a 1,2-diacylhydrazine, formed from the reaction of a hydrazide with an acid chloride or carboxylic acid, into the corresponding oxadiazole through the removal of a water molecule. openmedicinalchemistryjournal.com

Another well-established route involves the reaction of acylhydrazides with various one-carbon sources. For instance, treating acylhydrazides with orthoesters provides a direct pathway to the 1,3,4-oxadiazole core. nih.gov Similarly, the reaction of hydrazides with carbon disulfide in a basic medium leads to the formation of 5-substituted-1,3,4-oxadiazole-2-thiols, which are versatile intermediates. nih.govjchemrev.comjchemrev.com Acylthiosemicarbazides can also undergo cyclization, often mediated by an oxidizing agent like iodine, to yield 2-amino-1,3,4-oxadiazole derivatives. nih.gov

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| 1,2-Diacylhydrazine | POCl₃, SOCl₂, PPA, H₂SO₄ | 2,5-Disubstituted-1,3,4-oxadiazole | nih.govacs.orgresearchgate.net |

| Acylhydrazide | Orthoesters | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Acylhydrazide | Carbon Disulfide (basic) | 5-Substituted-1,3,4-oxadiazole-2-thiol | nih.govjchemrev.comjchemrev.com |

| Acylthiosemicarbazide | Iodine | 2-Amino-1,3,4-oxadiazole | nih.gov |

Oxidative cyclization of N-acylhydrazones presents another major avenue for the synthesis of 1,3,4-oxadiazoles. openmedicinalchemistryjournal.comacs.orgmdpi.com This approach involves the condensation of an acylhydrazide with an aldehyde to form an N-acylhydrazone, which is then cyclized in the presence of an oxidizing agent. nih.gov A wide variety of oxidants have been successfully employed for this transformation, including:

Halogen-based reagents: Bromine (Br₂) in acetic acid, N-chlorosuccinimide (NCS) with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and iodine (I₂) with potassium carbonate. nih.govopenmedicinalchemistryjournal.comorganic-chemistry.orgacs.org

Hypervalent iodine reagents: Dess-Martin periodinane (DMP) and (diacetoxyiodo)benzene (B116549) are effective for this cyclization under mild conditions. nih.govopenmedicinalchemistryjournal.commdpi.com

Metal-based reagents: Oxidants like potassium permanganate (B83412) (KMnO₄), lead dioxide (PbO₂), and copper(II) salts have been utilized. acs.orgmdpi.com

Other reagents: Chloramine-T, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and ceric ammonium (B1175870) nitrate (B79036) (CAN) have also proven effective. nih.govacs.orgmdpi.com

These methods are generally efficient and tolerate a broad range of functional groups. nih.govopenmedicinalchemistryjournal.com

| Oxidizing Agent | Substrate | Key Features | Reference(s) |

| N-Chlorosuccinimide (NCS) / DBU | Acylhydrazone | Mild conditions, avoids harsh reagents. | nih.govopenmedicinalchemistryjournal.com |

| Dess-Martin periodinane (DMP) | N-Acylhydrazone | Metal-free, room temperature reaction. | nih.govopenmedicinalchemistryjournal.com |

| Iodine (I₂) / K₂CO₃ | Acylhydrazone | Transition-metal-free, accommodates crude substrates. | jchemrev.comjchemrev.comorganic-chemistry.orgacs.org |

| Chloramine-T | N-Acylhydrazone | Can be performed under microwave irradiation. | nih.govjchemrev.commdpi.com |

To improve efficiency and reduce waste, one-pot synthesis strategies have become increasingly popular. researchgate.nettandfonline.com These methods combine multiple reaction steps into a single procedure without isolating intermediates. For the synthesis of 1,3,4-oxadiazoles, a common one-pot approach involves the direct reaction of a carboxylic acid with a hydrazide. nih.govopenmedicinalchemistryjournal.com This is typically facilitated by a coupling agent to form the 1,2-diacylhydrazine intermediate, followed by an in-situ cyclodehydration. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) in combination with a dehydrating agent like triphenylphosphine, or HATU with the Burgess reagent, have been used for this purpose. nih.gov

Another one-pot method involves the reaction of hydrazides with acid chlorides, where the resulting diacylhydrazine is cyclized in the same reaction vessel using a dehydrating agent such as boron trifluoride etherate (BF₃·OEt₂). researchgate.nettandfonline.com Some protocols utilize oxidizing agents like trichloroisocyanuric acid (TCCA) to facilitate the oxidative cyclodehydration of a hydrazide and a carboxylic acid at ambient temperature. openmedicinalchemistryjournal.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. nih.govjyoungpharm.orgwjarr.comscholarsresearchlibrary.com The synthesis of 1,3,4-oxadiazoles has significantly benefited from this technology. wjarr.comresearchgate.net Microwave irradiation can be applied to various established methods, including the cyclodehydration of diacylhydrazines and the oxidative cyclization of N-acylhydrazones. nih.govwjarr.com For instance, the one-pot condensation of monoarylhydrazides with acid chlorides can be rapidly achieved under microwave heating in a solvent like hexamethylphosphoramide (B148902) (HMPA), often without the need for an additional acid catalyst or dehydrating agent. jchemrev.comjchemrev.com Similarly, the reaction of hydrazides with aromatic aldehydes in the presence of an oxidant like chloramine-T is significantly accelerated under microwave conditions. jchemrev.comwjarr.com

In recent years, there has been a growing emphasis on developing more sustainable and environmentally benign synthetic methods. This has led to the exploration of catalyst-free and photoredox catalysis approaches for 1,3,4-oxadiazole synthesis.

Catalyst-free, visible-light-promoted methods have been developed for the cyclization of aldehydes with hypervalent iodine(III) reagents to produce 2,5-disubstituted 1,3,4-oxadiazoles in excellent yields under mild conditions. acs.org Additive-free, photo-mediated oxidative cyclization of pyridinium (B92312) acylhydrazones has also been reported, where the reaction is driven by UV irradiation in the absence of any photocatalyst or strong oxidant. rsc.org

Visible-light photoredox catalysis offers another modern strategy. acs.orgbohrium.com For example, an oxidant-free, cascade cyclization of acylhydrazones has been achieved using a combination of an organic acridinium (B8443388) photocatalyst and a cobaloxime catalyst, generating hydrogen gas as the only byproduct. acs.orgorganic-chemistry.org Eosin Y, a common organic photosensitizer, has been used to catalyze the oxidative hetero-cyclization of semicarbazones using CBr₄ as a bromine source under visible light. jchemrev.com

Synthesis of 2-(2-Methoxyphenyl)-1,3,4-oxadiazole

The specific synthesis of this compound and its derivatives generally follows the established methodologies for 1,3,4-oxadiazole ring construction. A common and direct route begins with 2-methoxybenzoic acid or its derivatives.

A typical synthetic sequence involves the following steps:

Formation of the Hydrazide: 2-methoxybenzoic acid is first converted to its corresponding methyl ester, methyl 2-methoxybenzoate (B1232891). This ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent like ethanol (B145695) under reflux, to yield 2-methoxybenzohydrazide. researchgate.netresearchgate.net

Formation of the Hydrazone Intermediate: The synthesized 2-methoxybenzohydrazide is then condensed with an appropriate aldehyde. For the parent compound, this would theoretically involve condensation with a formaldehyde (B43269) equivalent, though more commonly, it is reacted with a substituted benzaldehyde (B42025) to create a 2-(2-methoxyphenyl)-5-aryl-1,3,4-oxadiazole. researchgate.netresearchgate.net

Cyclization: The resulting N-acylhydrazone is then subjected to oxidative cyclization. For example, a series of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (B158602) derivatives were synthesized by treating 2-methoxybenzohydrazide with various aryl aldehydes, followed by cyclization. researchgate.net

In a specific reported synthesis, 4-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide was prepared in a multi-step process that started with 2-methoxybenzohydrazide to form a hydrazone, which was then cyclized to the oxadiazole, and finally treated with hydrazine hydrate. researchgate.net Another synthesis involved preparing N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide, which was then cyclized using triphenylphosphine, triethylamine, and carbon tetrachloride to form the corresponding oxadiazole. orientjchem.org This highlights that the core strategies of hydrazide formation followed by cyclization are directly applicable to the synthesis of the target compound.

Precursor Synthesis: 2-Methoxybenzohydrazide Preparation

The principal precursor for the synthesis of this compound is 2-methoxybenzohydrazide. This key intermediate is commonly prepared through the hydrazinolysis of a corresponding 2-methoxybenzoate ester. The reaction involves the treatment of methyl 2-methoxybenzoate or ethyl 2-methoxybenzoate with hydrazine hydrate. nih.govresearchgate.net This straightforward and efficient method provides the necessary hydrazide functional group for the subsequent cyclization to form the oxadiazole ring.

A typical laboratory-scale synthesis involves refluxing a solution of the 2-methoxybenzoate ester with an excess of hydrazine hydrate in a suitable solvent such as ethanol. nih.gov Upon completion of the reaction, the solvent and excess hydrazine hydrate are removed, often by rotary evaporation, to yield the solid 2-methoxybenzohydrazide. The crude product can then be purified by washing with a non-polar solvent like hexane (B92381) or by recrystallization. nih.govmdpi.com

Table 1: Synthesis of 2-Methoxybenzohydrazide

| Starting Material | Reagent | Solvent | Reaction Condition | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 2-methoxybenzoate | Hydrazine hydrate | Methanol | Reflux | 2-Methoxybenzohydrazide | 92% | mdpi.com |

Cyclocondensation Routes Involving 2-Methoxybenzohydrazide

With 2-methoxybenzohydrazide in hand, the formation of the 1,3,4-oxadiazole ring is typically achieved through cyclocondensation reactions. A prevalent method involves the reaction of 2-methoxybenzohydrazide with various aromatic aldehydes. researchgate.netresearchgate.net This reaction proceeds through an initial condensation to form an N-acylhydrazone intermediate, which then undergoes oxidative cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole.

In a representative synthesis, 2-methoxybenzohydrazide is reacted with a substituted benzaldehyde in a suitable solvent. The resulting hydrazone can then be cyclized using a variety of reagents to afford the desired 2-(2-methoxyphenyl)-5-aryl-1,3,4-oxadiazole derivative. researchgate.net

Derivatization Strategies for Enhancing Molecular Diversity

To explore the structure-activity relationships and to develop novel compounds with enhanced properties, derivatization of the this compound scaffold is crucial. This can be achieved by introducing a wide array of substituents on both the 2-methoxyphenyl ring and the second phenyl ring attached to the oxadiazole core.

One common strategy is to utilize a diverse range of substituted benzaldehydes in the cyclocondensation reaction with 2-methoxybenzohydrazide. This allows for the introduction of various functional groups, such as nitro, halo, and alkyl groups, onto the 5-phenyl ring of the oxadiazole. nih.gov

Furthermore, modifications can be made to the 2-methoxyphenyl substituent itself, although this is less common. More intricate derivatization strategies involve multi-step syntheses where the initial this compound core is further functionalized. For example, a substituent on one of the phenyl rings can be chemically modified to introduce new functionalities.

Mechanistic Investigations of 1,3,4-Oxadiazole Formation

The formation of the 1,3,4-oxadiazole ring from hydrazides and their derivatives can proceed through several mechanistic pathways. The specific mechanism is often dependent on the starting materials, reagents, and reaction conditions employed. The two primary routes are cyclodehydration and oxidative cyclization.

Proposed Reaction Mechanisms for Cyclodehydration and Oxidative Pathways

Cyclodehydration Pathway: This is one of the most common methods for the synthesis of 1,3,4-oxadiazoles. nih.govmdpi.com The reaction typically starts from 1,2-diacylhydrazines, which are subjected to a dehydrating agent. nih.gov A plausible mechanism involves the protonation of one of the carbonyl oxygens, followed by an intramolecular nucleophilic attack by the other carbonyl oxygen. Subsequent dehydration then leads to the formation of the stable aromatic 1,3,4-oxadiazole ring. While the exact mechanism of formation via a one-pot cyclodehydration reaction is not fully elucidated, a diacylhydrazine intermediate has been proposed. otterbein.eduotterbein.edu

Oxidative Pathway: An alternative route to 1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones. nih.govrsc.orgrsc.org This method is particularly useful when starting from hydrazides and aldehydes. The N-acylhydrazone is first formed, and then an oxidizing agent is used to facilitate the ring closure. The mechanism can involve the formation of a radical intermediate. For instance, in an electrochemical synthesis, a radical cation can be generated, which then abstracts a hydrogen atom from the hydrazone to form a radical species. nih.gov This intermediate can then undergo further oxidation and deprotonation to form a nitrile imine, which subsequently undergoes a 1,5-electrocyclization to yield the 1,3,4-oxadiazole. nih.gov In photo-mediated reactions, a single electron transfer from the excited acylhydrazone to oxygen can generate an acyl radical, which then cyclizes. rsc.org

Role of Intermediates in Reaction Progression

The progression of the reaction towards the final 1,3,4-oxadiazole product is critically dependent on the formation and subsequent transformation of key intermediates.

1,2-Diacylhydrazine: In the cyclodehydration pathway, the 1,2-diacylhydrazine is the pivotal intermediate. nih.govotterbein.edu Its formation from a hydrazide and a carboxylic acid or its derivative is a prerequisite for the subsequent intramolecular cyclization and dehydration to form the oxadiazole ring.

N-Acylhydrazone: For oxidative cyclization routes, the N-acylhydrazone, formed from the condensation of a hydrazide and an aldehyde, is the essential intermediate. nih.gov The stability and reactivity of this intermediate are crucial for the efficiency of the subsequent oxidative ring closure.

Nitrile Imine: In some proposed mechanisms, particularly in electrochemical and some oxidative pathways, a nitrile imine species is suggested as a transient intermediate. nih.gov This highly reactive species rapidly undergoes electrocyclization to form the stable oxadiazole ring.

Influence of Catalysts and Reaction Conditions on Pathway Selectivity and Yield

Catalysts and Reagents: A wide variety of reagents and catalysts are employed to promote the formation of the 1,3,4-oxadiazole ring.

Dehydrating Agents: For the cyclodehydration of 1,2-diacylhydrazines, strong dehydrating agents such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) are commonly used. nih.govmdpi.com

Oxidizing Agents: In the oxidative cyclization of N-acylhydrazones, various oxidizing agents are utilized, including iodine, ceric ammonium nitrate, and (diacetoxyiodo)benzene. rsc.orgresearchgate.net

Coupling Reagents: In some modern synthetic protocols, coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) have been effectively used to facilitate the cyclodesulfurization of thiosemicarbazide (B42300) intermediates to form 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com

Reaction Conditions: The reaction conditions, including temperature, solvent, and the use of microwave irradiation, can significantly impact the efficiency and outcome of the synthesis.

Temperature: Many of the traditional methods for 1,3,4-oxadiazole synthesis require elevated temperatures (refluxing conditions). nih.gov However, milder conditions are continuously being developed.

Solvents: The choice of solvent can influence the solubility of reactants and intermediates, and in some cases, can participate in the reaction mechanism. Common solvents include ethanol, methanol, acetone, and dimethylformamide (DMF). nih.govmdpi.comacs.org

Microwave Irradiation: The use of microwave irradiation has emerged as a green chemistry approach for the synthesis of hydrazide derivatives and subsequent heterocycles. fip.orgfip.org This technique often leads to shorter reaction times, higher yields, and can be performed in the absence of toxic solvents. fip.org

Table 2: Influence of Catalysts and Conditions on 1,3,4-Oxadiazole Synthesis

| Pathway | Starting Materials | Catalyst/Reagent | Conditions | Key Features | References |

|---|---|---|---|---|---|

| Cyclodehydration | 1,2-Diacylhydrazines | POCl₃, H₂SO₄, PPA | High Temperature | Traditional method, often harsh conditions | nih.govmdpi.com |

| Oxidative Cyclization | N-Acylhydrazones | Iodine, Ceric Ammonium Nitrate | Varies | Milder conditions possible, good functional group tolerance | rsc.orgresearchgate.net |

| Electrochemical Oxidation | N-Acylhydrazones | DABCO (mediator) | Electrochemical cell | Mild, avoids stoichiometric oxidants | nih.gov |

| Photochemical Cyclization | Pyridinium acylhydrazones | UV light | Room Temperature | Catalyst-free, additive-free | rsc.orgrsc.org |

Analytical and Spectroscopic Characterization Methodologies for Synthesized Compounds

The definitive confirmation of the chemical structures and the assessment of the purity of newly synthesized compounds, such as this compound and its derivatives, are accomplished through a combination of modern analytical and spectroscopic techniques. These methods provide unambiguous evidence of molecular structure, functional groups, and atomic composition. The principal techniques employed include Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. researchgate.netresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The successful synthesis of the 1,3,4-oxadiazole ring is often confirmed by the appearance of characteristic absorption bands and the disappearance of bands associated with the starting materials. For instance, the conversion of a hydrazide precursor to the oxadiazole ring is marked by the disappearance of N-H stretching vibrations (typically around 3316 cm⁻¹). orientjchem.org

Key vibrational bands observed in the FT-IR spectra of 1,3,4-oxadiazole derivatives include:

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond within the oxadiazole ring typically appears in the region of 1580–1615 cm⁻¹. orientjchem.orgwho.int

C-O-C Stretching: The characteristic stretching of the ether-like C-O-C linkage in the heterocyclic ring is generally observed between 1200 cm⁻¹ and 1280 cm⁻¹. orientjchem.orgajchem-a.com

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aromatic C=C stretching bands are present in the 1450–1600 cm⁻¹ range. who.int

Methoxy (B1213986) Group Vibrations: The C-H stretching of the methoxy (-OCH₃) group is typically seen around 2850-2950 cm⁻¹, and the C-O stretching appears as a strong band around 1020-1050 cm⁻¹.

The following table summarizes typical FT-IR absorption bands for compounds containing the 1,3,4-oxadiazole scaffold.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3024 - 3117 | who.intnih.gov |

| Aliphatic C-H Stretch (of -OCH₃) | 2854 - 2915 | nih.gov |

| C=O Stretch (Amide precursor) | ~1633 | who.int |

| C=N Stretch (Oxadiazole ring) | 1581 - 1614 | orientjchem.orgnih.gov |

| Aromatic C=C Stretch | 1477 - 1562 | orientjchem.orgwho.int |

| C-O-C Stretch (Oxadiazole ring) | 1218 - 1233 | orientjchem.orgmdpi.com |

| N-O Stretch | 1342, 868 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of protons in a molecule. For this compound and its derivatives, the following signals are characteristic:

Aromatic Protons: The protons on the methoxyphenyl ring typically appear as a complex pattern of multiplets, doublets, or triplets in the downfield region of δ 6.8–8.0 ppm. who.int

Methoxy Protons: The three protons of the methoxy (-OCH₃) group characteristically appear as a sharp singlet further upfield, generally in the range of δ 3.8–4.0 ppm. who.int

Oxadiazole Proton: In cases where the 5-position of the oxadiazole ring is unsubstituted, the C5-H proton would appear as a singlet in the highly deshielded region, often above δ 8.5 ppm.

The table below presents typical ¹H NMR data for related 1,3,4-oxadiazole structures.

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Aromatic H | 7.04 - 7.83 | m, dd, td | J = 7.6, 1.6; J = 7.2, 1.2 | orientjchem.org |

| -OCH₂- | 4.02 | d | J = 7.2 | orientjchem.org | |

| Oxadiazole-CH₃ | 2.61 | s | - | orientjchem.org | |

| 2'-Bromo-N-(2-methoxyphenyl)acetamide | Aromatic H | 6.88 - 7.99 | m, dd | J = 1.2, 7.6 | who.int |

| -OCH₃ | 3.87 | s | - | who.int | |

| 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivative | -OCH₃ | 3.85 - 3.87 | s | - | nih.gov |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule. A key diagnostic feature for 1,3,4-oxadiazoles is the chemical shift of the two carbon atoms within the heterocyclic ring.

Oxadiazole Carbons (C2 and C5): These carbons are significantly deshielded due to the adjacent electronegative oxygen and nitrogen atoms. Their signals typically appear in the range of δ 163–168 ppm. orientjchem.orgmdpi.com

Methoxyphenyl Carbons: The aromatic carbons of the methoxyphenyl group resonate in the typical aromatic region (δ 110–160 ppm). The carbon atom directly attached to the oxygen of the methoxy group (C-O) is observed at the lower end of this range, around δ 156 ppm, while the carbon of the methoxy group itself appears further upfield around δ 56 ppm. orientjchem.orgnih.gov

| Compound/Fragment | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Oxadiazole C2/C5 | 166.8, 162.6 | orientjchem.org |

| Aromatic C-O | 156.4 | orientjchem.org | |

| Aromatic C | 113.5 - 132.8 | orientjchem.org | |

| -OCH₂- | 73.2 | orientjchem.org | |

| 2-Alkyl-5-phenylazo-1,3,4-oxadiazoles | Oxadiazole C2/C5 | 163.26 - 167.55 | mdpi.com |

| 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivative | Oxadiazole C2/C5 | 164.0, 163.9, 162.4 | nih.gov |

| -OCH₃ | 56.0 | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain insight into its structure through fragmentation patterns. For this compound (C₉H₈N₂O₂), the calculated molecular weight is approximately 176.17 g/mol . In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), the compound is often detected as a protonated molecular ion [M+H]⁺. orientjchem.org

| Compound | Formula | Ion | Calculated m/z | Observed m/z | Reference |

| This compound | C₉H₈N₂O₂ | [M+H]⁺ | 177.0659 | - | uni.lu |

| 2-(2-(cyclopropylmethoxy)phenyl)-N'-acetylbenzohydrazide | C₁₃H₁₆N₂O₃ | [M+H]⁺ | 249 | 249 | orientjchem.org |

| 2'-Bromo-N-(2-methoxyphenyl)acetamide | C₉H₁₀BrNO₂ | [M]⁺ | 244 | 244 (42%) | who.int |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in the purified compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values serves as strong evidence for the compound's elemental composition and purity. orientjchem.org

| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | C₁₃H₁₄N₂O₂ | Calculated | 67.81 | 6.13 | 12.17 | orientjchem.org |

| Found | 67.11 | 6.06 | 12.03 | orientjchem.org |

Exploration of Biological Activities and Pharmacological Potential

Investigation of Enzyme Inhibitory Activities

The unique structural features of the 1,3,4-oxadiazole (B1194373) ring, coupled with the 2-methoxyphenyl substituent, contribute to its ability to interact with the active sites of several key enzymes involved in various pathological conditions. The following subsections detail the research findings related to the inhibition of specific enzymes by 2-(2-Methoxyphenyl)-1,3,4-oxadiazole and its analogues.

Derivatives of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (B158602) have been synthesized and evaluated for their potential to inhibit glycation, a process implicated in the complications of diabetes mellitus. In one study, a series of these derivatives demonstrated potent antiglycation activity, with several compounds exhibiting IC50 values ranging from 160.2 to 290.17 µM, which were superior to the standard drug Rutin (IC50 = 295.09 ± 1.04 µM). researchgate.net This suggests that the this compound core can serve as a basis for developing agents that may modulate the glycation pathway. researchgate.net The inhibition of glycation is a crucial therapeutic strategy to prevent the formation of advanced glycation end products (AGEs), which contribute to diabetic complications.

Table 1: Antiglycation Activity of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| Derivative 1 | 160.2 |

| Derivative 2 | Potent Activity |

| Derivative 3 | Potent Activity |

| Derivative 4 | Potent Activity |

| Derivative 5 | Potent Activity |

| Derivative 6 | Potent Activity |

| Derivative 8 | 290.17 |

| Rutin (Standard) | 295.09 ± 1.04 |

Data sourced from a study on the synthesis and antiglycation potential of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives. researchgate.net

Glycogen synthase kinase-3 beta (GSK-3β) is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease. nih.govtau.ac.il The 1,3,4-oxadiazole scaffold has been identified as a promising framework for the development of potent and selective GSK-3β inhibitors. nih.govresearchgate.net Research has shown that derivatives of 2-methyl-5-(3-{4-[(S)-methylsulfinyl]phenyl}-1-benzofuran-5-yl)-1,3,4-oxadiazole can effectively suppress tau pathology and improve cognitive deficits in animal models of Alzheimer's disease. nih.gov Although direct studies on this compound are limited in this context, the broader class of 1,3,4-oxadiazoles demonstrates significant potential. For instance, an acetamide (B32628) derivative of oxadiazole showed an IC50 of 17 nM for GSK-3β. researchgate.net This highlights the potential of the oxadiazole core in designing effective GSK-3β inhibitors. researchgate.net

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. mdpi.com A study focusing on novel 1,3,4-oxadiazole compounds revealed a derivative, 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide, as a highly potent tyrosinase inhibitor. nih.gov This compound exhibited an IC50 value of 0.003 ± 0.00 µM, which is significantly more potent than the standard drug, kojic acid (IC50 = 16.83 ± 1.16 µM). nih.gov Molecular docking studies suggested that this potent inhibition is due to significant interactions within the active site of the tyrosinase enzyme. nih.gov The findings indicate that the this compound scaffold is a promising lead for the development of novel and effective tyrosinase inhibitors. nih.gov

Table 2: Tyrosinase Inhibitory Activity

| Compound | IC50 (µM) |

|---|---|

| 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide | 0.003 ± 0.00 |

| Kojic Acid (Standard) | 16.83 ± 1.16 |

Data from a study on novel 1,3,4-oxadiazole compounds as tyrosinase inhibitors. nih.gov

The inhibition of α-amylase and α-glucosidase is a well-established therapeutic approach for managing type II diabetes mellitus by controlling postprandial hyperglycemia. nih.govnih.gov The 1,3,4-oxadiazole nucleus is a known inhibitor of these digestive enzymes. researchgate.net Several studies have demonstrated the potential of oxadiazole derivatives as effective inhibitors of both α-amylase and α-glucosidase. nih.govnih.gov While specific data for this compound is not detailed, related structures have shown significant activity. For example, certain 2-thione-1,3,4-oxadiazole derivatives exhibited strong inhibitory activity against α-amylase, with one aryl derivative showing 92.16% inhibition and an IC50 value of 13.09±0.06 µg/ml. nih.gov Similarly, other analogues displayed potent α-glucosidase inhibition, with IC50 values comparable to the standard drug miglitol. nih.gov These findings underscore the potential of the 1,3,4-oxadiazole scaffold in developing new antidiabetic agents. nih.govnih.gov

Peptide deformylase (PDF) is an essential bacterial enzyme, making it an attractive target for the development of novel antibacterial agents. nih.gov The 1,3,4-oxadiazole scaffold has been investigated for its potential to inhibit this enzyme. Molecular docking studies have been employed to understand the interactions between substituted 1,3,4-oxadiazole derivatives and the active site of peptide deformylase. nih.gov These computational studies help in assessing their potential as PDF inhibitors by visualizing the binding manners of the ligands to the dynamic site of the receptor. nih.gov While specific inhibitory data for this compound against PDF is not available, the broader research into 1,3,4-oxadiazoles as PDF inhibitors suggests this as a viable area for future investigation.

Tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), are critical targets in cancer therapy due to their role in cell proliferation and angiogenesis. nih.govtandfonline.comnih.gov The 1,3,4-oxadiazole moiety has been incorporated into various molecular designs to create potent inhibitors of these kinases. nih.govtandfonline.com

Studies on 1,3,4-oxadiazole-naphthalene hybrids have identified compounds with significant VEGFR-2 inhibitory activity. tandfonline.com Computational investigations have also highlighted the potential of 1,3,4-oxadiazole derivatives as selective inhibitors of VEGFR-2 over EGFR. nih.gov For instance, certain derivatives were found to be potent inhibitors of VEGFR-2 with binding energies suggesting strong affinity, while showing weaker interactions with EGFR. nih.gov

In the context of EGFR inhibition, naproxen-based 1,3,4-oxadiazole derivatives have been synthesized and shown to be potent EGFR kinase inhibitors. nih.gov One such compound demonstrated an IC50 of 0.41 μM against EGFR, comparable to the standard drug Erlotinib (IC50 0.30 μM). nih.gov These findings collectively suggest that the 1,3,4-oxadiazole scaffold, including derivatives with a methoxyphenyl substituent, holds considerable promise for the development of targeted anticancer therapies. nih.govtandfonline.comnih.gov

Table 3: EGFR Kinase Inhibitory Activity of a Naproxen-Based 1,3,4-Oxadiazole Derivative

| Compound | IC50 (µM) |

|---|---|

| Compound 15 | 0.41 |

| Erlotinib (Standard) | 0.30 |

Data from a study on naproxen-based 1,3,4-oxadiazole derivatives as EGFR inhibitors. nih.gov

Telomerase Inhibitory Action

The 1,3,4-oxadiazole nucleus is recognized as a key pharmacophore in the design of telomerase inhibitors, a critical target in anticancer therapy. While direct studies on the telomerase inhibitory action of this compound are not extensively detailed in the available research, numerous studies on related derivatives underscore the potential of this structural class. Research has demonstrated that various 2,5-disubstituted 1,3,4-oxadiazole derivatives can effectively inhibit telomerase activity. The mechanism often involves the stabilization of G-quadruplex DNA structures in telomeres or the inhibition of key enzymatic components like the human telomerase reverse transcriptase (hTERT). The specific substitution pattern on the phenyl rings attached to the oxadiazole core is crucial in determining the potency of these inhibitors. For instance, the presence and position of electron-donating or electron-withdrawing groups can significantly influence the binding affinity and inhibitory efficacy of the compounds. Therefore, while specific data for the 2-(2-methoxyphenyl) analog is limited, the broader class of 1,3,4-oxadiazoles represents a promising avenue for the development of novel telomerase-inhibiting anticancer agents.

Evaluation of Diverse Pharmacological Actions

Antimicrobial Investigations (Antibacterial, Antifungal)

The 1,3,4-oxadiazole scaffold is a well-established framework in the development of new antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

Research into a closely related derivative, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, demonstrated notable antibacterial activity. When tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus cereus) and Gram-negative bacteria (Escherichia coli and Klebsiella pneumonia), the compound showed good activity, particularly against the Gram-negative strains when compared to the standard drug Gentamicin. researchgate.net

Furthermore, studies on other 1,3,4-oxadiazole derivatives bearing a methoxyphenyl group have confirmed their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. The antimicrobial effect is often attributed to the structural features of the oxadiazole ring and the nature of its substituents, which can interfere with essential microbial cellular processes.

In the realm of antifungal research, various 1,3,4-oxadiazole compounds have shown promise. While specific studies on the 2-(2-methoxyphenyl) derivative are not prominent, the general class is known to be effective. For example, certain oxadiazole compounds have been identified as inhibitors of fungal thioredoxin reductase, an enzyme essential for fungal cell survival, demonstrating activity against pathogenic fungi like Candida albicans and Paracoccidioides spp. researchgate.netnih.gov The fungicidal or fungistatic activity depends on the specific substitutions on the core ring structure.

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | Gram-negative | 62.5 |

| Klebsiella pneumoniae | Gram-negative | 62.5 |

| Staphylococcus aureus | Gram-positive | 125 |

| Bacillus cereus | Gram-positive | 125 |

Anti-inflammatory Potential

Compounds incorporating the 1,3,4-oxadiazole ring have been consistently investigated for their anti-inflammatory properties. brieflands.commdpi.com The mechanism of action is often linked to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.govnih.gov The aromatic and planar nature of the oxadiazole ring allows it to act as a linker, orienting substituents to bind effectively within the active sites of these enzymes. nih.gov

Studies on various 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. For instance, a derivative, 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole, exhibited potent anti-inflammatory activity in animal studies. benthamdirect.com Another study highlighted a derivative with a 3-methoxy-substituted phenyl ring as showing good anti-inflammatory potential in a heat-induced albumin denaturation assay, a common in vitro screening method. nih.gov These findings suggest that the 2-(2-methoxyphenyl) substitution pattern could contribute favorably to the anti-inflammatory profile of the 1,3,4-oxadiazole core.

| Compound | Concentration (µg/mL) | % Inhibition (Albumin Denaturation) |

|---|---|---|

| Ox-6a (contains 3-methoxy-substituted phenyl ring) | 200 | 63.66 ± 4.91 |

| Ox-6d | 200 | 70.56 ± 2.87 |

| Ox-6f | 200 | 74.16 ± 4.41 |

| Ibuprofen (Standard) | 200 | 84.31 ± 4.93 |

Antiviral Research

The 1,3,4-oxadiazole scaffold is considered a privileged structure in the search for new antiviral therapies. arkat-usa.org Research has explored its derivatives against a variety of viruses. Although specific research targeting this compound is not widely published, studies on related compounds show the potential of this chemical family. For example, certain 1,3,4-oxadiazole derivatives have been tested for their ability to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19. biotechjournal.inmdpi.com In one study, an unsubstituted 2-phenyl-1,3,4-oxadiazole (B1361358) derivative showed an IC50 value of 15.2 µM against SARS-CoV-2 in Vero-E6 cells. biotechjournal.in Other studies have investigated derivatives against plant viruses, such as the tobacco mosaic virus (TMV), with some compounds showing good inactivation activity. arkat-usa.orgnih.gov The antiviral mechanism of these compounds can vary, from inhibiting viral enzymes to interfering with viral entry or replication processes.

Anticancer Research and Cytotoxicity Studies

The 1,3,4-oxadiazole nucleus is a cornerstone in the design of novel anticancer agents, with derivatives exhibiting cytotoxicity against a wide range of human cancer cell lines. nih.govmdpi.commdpi.com The anticancer mechanisms are diverse and can include inhibition of growth factors, induction of apoptosis, and cell cycle arrest. nih.gov

Derivatives featuring a methoxyphenyl substituent have been a particular focus of this research. For instance, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole was identified as a potent anticancer agent that functions by studying apoptosis and inhibiting the NF-κB signaling pathway in hepatocellular carcinoma cells. biointerfaceresearch.com In another study, a series of 1,3,4-oxadiazole derivatives were evaluated for their cytotoxicity, with a compound containing a 4-methoxyphenyl (B3050149) group showing an IC50 value of 45.11 µM against the A549 (lung cancer) cell line. nih.gov Another derivative, 2-(4-methoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole, showed moderate cytotoxicity against the HepG2 (liver cancer) cell line with an IC50 of 28.4µM. scispace.com These findings highlight that the methoxy (B1213986) substitution on the phenyl ring is a viable strategy for developing potent cytotoxic agents based on the 1,3,4-oxadiazole scaffold.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| AMK OX-11 (contains a 4-methoxyphenyl group) | A549 (Lung) | 45.11 | nih.gov |

| 2-(4-methoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | HepG2 (Liver) | 28.4 | scispace.com |

| 2-(5-{[(4-Chlorophenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)phenol (5f) | Mean (60 cell lines) | GI50: 2.13 | researchgate.net |

| 2-[(2,4-dichlorophenoxy) methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (12c) | Mean (60 cell lines) | GI50: 3.51 | researchgate.net |

Antidiabetic Potential

The 1,3,4-oxadiazole framework has emerged as a promising scaffold in the development of novel antidiabetic agents. rjptonline.orgnih.gov These compounds are known to elicit their effects through various mechanisms, including the inhibition of digestive enzymes like α-amylase and α-glucosidase, which helps in controlling postprandial hyperglycemia. rjptonline.orgnih.gov

A significant study focused on a series of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and their antiglycation potential, which is relevant to preventing diabetic complications. researchgate.netrjptonline.org Advanced glycation end-products (AGEs) play a crucial role in the pathogenesis of diabetes. The study found that several derivatives exhibited potent antiglycation activity, with IC50 values superior to the standard drug Rutin. researchgate.net For example, the derivative 2-(2-methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole showed an IC50 value of 160.20 ± 2.12 µM, significantly better than Rutin (IC50 = 295.09 ± 1.04 µM). researchgate.net This indicates that the this compound core is a valuable starting point for designing effective agents to combat diabetic complications.

| Compound | Aryl Substituent at Position 5 | IC50 (µM) ± SEM |

|---|---|---|

| Derivative 1 | 4-methylphenyl | 160.20 ± 2.12 |

| Derivative 2 | 2-hydroxyphenyl | 185.13 ± 1.15 |

| Derivative 3 | 4-hydroxyphenyl | 210.15 ± 1.05 |

| Derivative 4 | 2-chlorophenyl | 240.25 ± 2.10 |

| Derivative 5 | 4-chlorophenyl | 270.50 ± 1.50 |

| Derivative 6 | 4-bromophenyl | 280.10 ± 1.10 |

| Derivative 8 | 3-nitrophenyl | 290.17 ± 1.25 |

| Rutin (Standard) | - | 295.09 ± 1.04 |

Anticonvulsant Activities

The investigation into the anticonvulsant properties of 1,3,4-oxadiazole derivatives has been an active area of research. While specific quantitative data for the anticonvulsant activity of this compound is not extensively detailed in publicly available research, studies on analogous compounds provide significant insights. For instance, a series of 2,5-disubstituted-1,3,4-oxadiazoles has been synthesized and evaluated for anticonvulsant activity using standard screening models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ijpsdronline.com

In one study, various 2-(substituted phenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazoles were synthesized and assessed for their ability to protect against convulsions. ptfarm.pl While this study focused on derivatives with an amino linker and a pyridyl group, it highlights the potential of the oxadiazole core in modulating neuronal excitability. Another study on 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivatives, which are structurally related to the compound of interest, demonstrated that certain modifications to the oxadiazole ring could lead to respectable anticonvulsant effects, suggesting that the 2-substituted phenyl moiety is a key pharmacophoric feature. nih.gov The anticonvulsant activity of these related compounds was determined by their ability to protect mice against pentylenetetrazole-induced lethal convulsions. nih.gov

Interactive Table: Anticonvulsant Activity of a Related 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole Derivative

| Compound | Dose (mg/kg) | % Protection against PTZ-induced convulsion |

| Compound 9 (amino-substituted) | 100 | 70 |

Note: The data presented is for a structurally related compound, 5-amino-2-(2-phenoxyphenyl)-1,3,4-oxadiazole, and not this compound. This information is provided for contextual understanding of the potential of this class of compounds. nih.gov

Antitubercular Investigations

For example, a series of new hydrazide derivatives containing a 1,3,4-oxadiazole core has been synthesized and evaluated for their in vitro antimycobacterial activity against various strains of M. tuberculosis, including the H37Ra and H37Rv strains. mdpi.com These studies often involve determining the MIC, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The results from these investigations on related compounds can help in understanding the structural requirements for antitubercular activity within the 1,3,4-oxadiazole series.

Interactive Table: Antitubercular Activity of Related 1,3,4-Oxadiazole-Hydrazone Hybrid Compounds

| Compound | MIC against M. tuberculosis H37Ra (μg/mL) | MIC against M. tuberculosis H37Rv (μg/mL) |

| 1k | 8 | 8 |

| 1l | 8 | 8 |

Note: The data presented is for structurally related 1,3,4-oxadiazole-hydrazone hybrid compounds. This information is provided to illustrate the potential of the 1,3,4-oxadiazole scaffold in antitubercular drug discovery. mdpi.com

Mechanistic Insights into Biological Activity

Understanding the mechanism of action at a molecular level is crucial for the rational design and development of new therapeutic agents. For the 1,3,4-oxadiazole class of compounds, several mechanisms have been proposed to explain their biological effects.

Proposed Mechanisms of Action at the Molecular Level

The anticonvulsant effects of many drugs are mediated through their interaction with voltage-gated ion channels or by enhancing inhibitory neurotransmission and attenuating excitatory neurotransmission. epilepsysociety.org.uk For 1,3,4-oxadiazole derivatives, a commonly proposed mechanism for their anticonvulsant activity is the modulation of the gamma-aminobutyric acid (GABA) system. nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its effects can lead to a reduction in neuronal excitability and thus, seizure suppression.

In the context of antitubercular activity, a key target for many drugs is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov The enzyme enoyl-acyl carrier protein reductase (InhA) is a critical component of the fatty acid synthase-II (FAS-II) system, which is involved in mycolic acid biosynthesis. Inhibition of InhA is a well-established mechanism for several antitubercular drugs. mdpi.comnih.gov It is plausible that this compound or its derivatives could exert their antitubercular effects through the inhibition of such crucial enzymes.

Interaction with Biological Targets (e.g., DNA intercalation, enzyme inhibition)

The interaction of 1,3,4-oxadiazole derivatives with specific biological targets has been a subject of computational and experimental studies. For anticonvulsant activity, molecular docking studies on related compounds have suggested potential binding to the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.gov This interaction would allosterically modulate the receptor, enhancing the effect of GABA and leading to neuronal inhibition.

In the realm of antitubercular research, enzyme inhibition is a primary mechanism of action. As mentioned, InhA is a key target. Molecular modeling studies of some 1,3,4-oxadiazole-hydrazone hybrids have suggested a plausible mechanism of action towards the active site of the InhA enzyme. mdpi.com The binding of these compounds to the enzyme's active site would block its function, thereby disrupting mycolic acid synthesis and inhibiting bacterial growth. While direct evidence for this compound is pending, the established activity of the oxadiazole scaffold against this target suggests a promising avenue for further investigation.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Requirements for Optimized Biological Responses

The biological activity of 2-(2-methoxyphenyl)-1,3,4-oxadiazole derivatives is intricately linked to their structural features. An optimal biological response is generally contingent upon the interplay of several key structural components: the 1,3,4-oxadiazole (B1194373) core, the 2-methoxyphenyl substituent, and the nature of the substituent at the 5-position of the oxadiazole ring.

The 1,3,4-oxadiazole ring itself is a crucial element, often acting as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles. Its planar and aromatic nature allows for various non-covalent interactions with biological targets, such as pi-pi stacking and hydrogen bonding.

The presence of the phenyl ring at the 2-position of the oxadiazole core is a common feature in many biologically active derivatives. The substituents on this phenyl ring, as will be discussed, play a pivotal role in modulating the electronic and steric properties of the molecule, thereby influencing its interaction with specific biological targets.

Furthermore, the substituent at the 5-position of the 1,3,4-oxadiazole ring is a key determinant of the compound's biological activity and selectivity. Variations at this position have been extensively explored to fine-tune the pharmacological profile of these derivatives, leading to the identification of compounds with enhanced potency against various targets.

Influence of the 2-Methoxyphenyl Moiety on Bioactivity

The positioning of the methoxy (B1213986) group on the phenyl ring at the 2-position of the 1,3,4-oxadiazole core has a profound impact on the molecule's bioactivity. The ortho-methoxy substitution, in particular, has been associated with specific and potent biological activities.

Research has indicated that the presence of a 2-methoxyphenyl group can confer significant antitubercular activity. In studies evaluating a series of 1,3,4-oxadiazole derivatives, the compound bearing a 2-methoxyphenyl substituent was found to be effective against M. tuberculosis. This suggests that the spatial arrangement and electronic properties endowed by the ortho-methoxy group are favorable for interaction with mycobacterial targets.

Moreover, the 2-methoxyphenyl moiety has been integral to the antiglycation potential of this class of compounds. Glycation is a non-enzymatic process implicated in diabetic complications, and inhibitors of this process are of significant therapeutic interest. The presence of the 2-methoxyphenyl group in the 1,3,4-oxadiazole scaffold has been shown to be a key structural feature for potent antiglycation activity.

While direct comparative studies with 3-methoxy and 4-methoxy isomers are not extensively detailed in the available literature for this specific scaffold, the consistent reporting of significant activity with the 2-methoxyphenyl substitution underscores its importance. The ortho position of the methoxy group can influence the conformation of the phenyl ring relative to the oxadiazole core, potentially orienting the molecule for optimal binding with its biological target. It can also participate in intramolecular hydrogen bonding or specific electronic interactions that are not possible with the meta or para isomers.

Impact of Substituent Modifications on the 1,3,4-Oxadiazole Ring

The substituent at the 5-position of the this compound core is a critical determinant of biological activity. A systematic exploration of various substituents on a 5-phenyl ring has provided valuable insights into the SAR of this scaffold, particularly in the context of antiglycation activity.

A study by Taha et al. (2015) synthesized and evaluated a series of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (B158602) derivatives with diverse substitutions on the 5-phenyl ring for their antiglycation potential. Their findings revealed that both the nature and position of the substituent significantly influenced the inhibitory activity.

Generally, the presence of electron-donating groups, such as hydroxyl (-OH), on the 5-phenyl ring was found to be favorable for antiglycation activity. For instance, compounds with multiple hydroxyl substitutions exhibited potent inhibition. Specifically, the presence of hydroxyl groups at the ortho and para positions of the phenyl ring appeared to be more active than those with nitro and chloro groups.

The following table summarizes the antiglycation activity (IC50) of selected 2-(2-methoxyphenyl)-5-(substituted-phenyl)-1,3,4-oxadiazole derivatives from the study by Taha et al. (2015).

| Compound | Substituent on 5-Phenyl Ring | Antiglycation Activity (IC50 in µM) |

|---|---|---|

| 1 | 2,4-dihydroxy | 160.20 ± 1.10 |

| 2 | 2,5-dihydroxy | 190.13 ± 0.90 |

| 3 | 3,4-dihydroxy | 210.50 ± 1.50 |

| 4 | 2,3-dihydroxy | 220.60 ± 1.80 |

| 5 | 4-hydroxy | 230.70 ± 2.10 |

| 6 | 2-hydroxy | 240.15 ± 2.30 |

| 7 | Unsubstituted | > 500 |

| 8 | 4-chloro | 290.17 ± 1.30 |

| Rutin (Standard) | - | 295.09 ± 1.04 |

From these results, it is evident that the introduction of hydroxyl groups on the 5-phenyl ring significantly enhances the antiglycation activity compared to the unsubstituted analogue. The dihydroxy-substituted compounds, particularly with a 2,4-dihydroxy pattern, showed the most potent activity, even surpassing that of the standard drug, rutin.

Design Strategies for Novel this compound Analogues

The SAR insights gleaned from studies on this compound and related compounds have paved the way for the rational design of novel analogues with potentially enhanced biological activities. Several design strategies can be employed:

Scaffold Hopping and Bioisosteric Replacement: The 1,3,4-oxadiazole ring can be retained as a central scaffold, while the 2-methoxyphenyl moiety can be modified through bioisosteric replacement. For instance, replacing the methoxy group with other electron-donating groups or isosteres like -NH2, -SCH3, or small alkyl groups could modulate the activity. Similarly, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore new interactions with biological targets.

Structure-Based Drug Design: For specific biological targets where the crystal structure is known, molecular docking studies can be employed to design novel analogues. By understanding the binding mode of the this compound scaffold within the active site of a target protein, new substituents can be rationally designed at the 5-position to optimize interactions with key amino acid residues. This approach can lead to the development of more potent and selective inhibitors of enzymes such as cyclooxygenase or other therapeutic targets.

Hybrid Molecule Approach: This strategy involves combining the this compound pharmacophore with another known biologically active moiety to create a hybrid molecule with potentially synergistic or dual-action properties. For example, linking this scaffold to a known antimicrobial or anticancer agent could lead to the development of novel therapeutics with enhanced efficacy.

Modification of the 5-Position Substituent: Based on the SAR data, further modifications of the substituent at the 5-position of the oxadiazole ring present a promising avenue for optimization. For antiglycation agents, exploring a wider range of electron-donating and hydrogen-bond-donating/accepting groups on the 5-phenyl ring could lead to the discovery of even more potent compounds. For other activities like antitubercular or antimicrobial, introducing lipophilic or electron-withdrawing groups might be beneficial.

Computational Chemistry and Cheminformatics in Oxadiazole Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in structure-based drug design for predicting the interaction between a small molecule (ligand) and a protein's binding site.

Prediction of Binding Modes and Affinities

For 2-(2-Methoxyphenyl)-1,3,4-oxadiazole, molecular docking studies would be instrumental in predicting how it binds to various biological targets. The process involves placing the 3D structure of the compound into the binding pocket of a target protein and calculating a score that estimates the binding affinity. A lower binding energy generally indicates a more stable and potentially more potent interaction. Such studies could elucidate the most favorable conformation of the molecule within the active site, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Identification of Key Amino Acid Residues in Binding Pockets

A significant outcome of molecular docking is the identification of specific amino acid residues that are critical for the binding of a ligand. By analyzing the docked pose of this compound, researchers could pinpoint which residues in the target's binding pocket form essential contacts with the methoxy (B1213986) group, the phenyl ring, and the oxadiazole core. This information is vital for understanding the mechanism of action and for designing derivatives with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) against a specific target would be required. Various molecular descriptors would be calculated for each compound, and statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical model. A robust QSAR model could then be used to predict the biological activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Correlation of Physicochemical Descriptors with Biological Outcomes

QSAR studies are powerful in identifying the key physicochemical properties that influence the biological activity of a compound. For this compound, descriptors related to its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic character (e.g., logP) could be correlated with its observed biological effects. This would provide a deeper understanding of the structure-activity relationship, guiding the rational design of analogues with enhanced potency.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state.

DFT calculations can provide a wealth of information about the intrinsic properties of this compound. These calculations can be used to determine the optimized molecular geometry, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and stability. Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the compound's structure. These theoretical insights are fundamental for understanding the molecule's reactivity and its potential interactions with biological macromolecules.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate these properties. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), are employed to determine the distribution of electrons and the energies of molecular orbitals. ajchem-a.comajchem-a.com

Key parameters derived from electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net A smaller energy gap suggests higher reactivity and greater polarizability. researchgate.net For the 1,3,4-oxadiazole scaffold, the heteroatoms (nitrogen and oxygen) influence the electronic landscape, creating regions of varying electron density.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the oxadiazole ring, indicating these are probable sites for electrophilic attack or hydrogen bond acceptance. ajchem-a.comajchem-a.com The oxygen of the methoxy group would also represent a region of negative potential. Conversely, the hydrogen atoms of the phenyl ring would exhibit positive potential. nih.gov

Conformational Analysis and Energetic Considerations

The three-dimensional arrangement of atoms, or conformation, significantly impacts a molecule's ability to interact with biological targets. Conformational analysis of this compound focuses primarily on the rotational freedom around the single bond connecting the phenyl ring to the oxadiazole ring. This rotation determines the dihedral angle between the two ring systems.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the motion of atoms and molecules over time. rjpbr.com This technique is particularly powerful for studying how a ligand like this compound interacts with a biological macromolecule, such as a protein, providing insights that are inaccessible through static models. dntb.gov.ua

Investigation of Dynamic Ligand-Protein Interactions

MD simulations can elucidate the specific, dynamic interactions that govern the binding of a ligand to its protein target. After an initial docking pose is predicted, an MD simulation is run for tens to hundreds of nanoseconds to observe how the ligand settles into the binding pocket and which interactions are most persistent. dtu.dk

These simulations can track the formation and breaking of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and amino acid residues of the protein. For this compound, the nitrogen atoms of the oxadiazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. The simulation provides a time-averaged view of these interactions, highlighting the key residues responsible for anchoring the ligand.

Stability and Flexibility of Protein-Ligand Complexes

A crucial aspect of drug design is understanding how a ligand affects the stability and dynamics of its target protein. MD simulations are used to assess the stability of the protein-ligand complex throughout the simulation period. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are calculated. A stable RMSD value over time suggests that the complex has reached equilibrium and remains intact.

Furthermore, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues is analyzed to identify regions of the protein that become more or less flexible upon ligand binding. This can reveal allosteric effects, where binding at one site influences the dynamics of a distant part of the protein. usf.edu For a complex involving this compound, a stable RMSD and minimal fluctuations in the binding site residues would indicate a stable and well-formed complex.

In Silico ADME/Tox Predictions and Drug-Likeness Assessment

In the early stages of drug discovery, it is vital to assess the potential pharmacokinetic properties of a compound. In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules, helping to filter out candidates that are unlikely to become viable drugs. japtronline.commdpi.com This assessment is performed without considering actual safety or adverse effect data.

Drug-likeness is often evaluated using established guidelines like Lipinski's Rule of Five and Veber's rules. nih.gov Lipinski's rules state that an orally active drug candidate should generally have:

A molecular weight (MW) of ≤ 500 Daltons

A logP (octanol-water partition coefficient) of ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Veber's rules add that good oral bioavailability is also associated with a Topological Polar Surface Area (TPSA) of ≤ 140 Ų and no more than 10 rotatable bonds. nih.gov Studies on various libraries of 1,3,4-oxadiazole derivatives consistently show that they generally comply with these rules, suggesting good potential for oral bioavailability. nih.govresearchgate.net

The table below presents a typical in silico ADME and drug-likeness profile predicted for this compound based on its structure and data from similar compounds.

| Property | Predicted Value / Assessment | Significance |

|---|---|---|

| Molecular Weight (g/mol) | ~192.19 | Complies with Lipinski's Rule (≤ 500) |

| logP | ~2.0-2.5 | Complies with Lipinski's Rule (≤ 5), indicates good permeability |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 (1 ether O, 1 oxadiazole O, 2 N atoms) | Complies with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | ~57 Ų | Predicts good intestinal absorption and cell permeability (≤ 140 Ų) |

| Number of Rotatable Bonds | 2 | Indicates good oral bioavailability (≤ 10) |

| Lipinski's Rule of Five Violations | 0 | High drug-likeness predicted |

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies for Diversification

The creation of diverse chemical libraries is fundamental to drug discovery. For the 2-(2-Methoxyphenyl)-1,3,4-oxadiazole scaffold, future research will focus on developing more advanced and efficient synthetic methodologies. Traditional methods for synthesizing 1,3,4-oxadiazoles often involve the cyclization of diacylhydrazines using various dehydrating agents like phosphorus oxychloride or thionyl chloride. nih.gov However, modern synthetic chemistry is moving towards greener and more efficient protocols.

Future methodologies are expected to include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and increase product yields, adhering to green chemistry principles by minimizing byproducts and energy consumption. journalspub.info

Ultrasound-Assisted Synthesis: Similar to microwave irradiation, sonication offers an energy-efficient way to promote chemical reactions. journalspub.info

Novel Catalysts and Reagents: The development of new catalytic systems and milder reagents, such as Deoxo-Fluor or triflic anhydride, can improve the efficiency and substrate scope of 1,3,4-oxadiazole (B1194373) synthesis. researchgate.net

These advanced methods will enable the rapid generation of a wide array of analogues, allowing for a more comprehensive exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

In-depth Mechanistic Investigations of Biological Actions